molecular formula C12H9NO2 B1678912 4-Nitrobiphenyl CAS No. 92-93-3

4-Nitrobiphenyl

Cat. No.: B1678912
CAS No.: 92-93-3
M. Wt: 199.20 g/mol
InChI Key: BAJQRLZAPXASRD-UHFFFAOYSA-N
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Description

P-nitrobiphenyl, also known as 4-nitrobiphenyl, is an organic compound with the molecular formula C12H9NO2. It belongs to the class of biphenyls and derivatives, which are characterized by two benzene rings linked by a single carbon-carbon bond. This compound is notable for its nitro group (-NO2) attached to one of the benzene rings in the para position, making it a nitroaromatic compound .

Mechanism of Action

Target of Action

It’s known that nitro-aromatic compounds, including 4-nitrobiphenyl, can interact with various biological molecules and systems, potentially influencing cellular processes .

Mode of Action

Nitro-aromatic compounds are generally known to undergo metabolic transformations in the body, leading to the formation of various metabolites . These metabolites can interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

A study has shown that this compound can be metabolized under anaerobic conditions, leading to the formation of various metabolites, including 4-aminobiphenyl and hydroxylaminobiphenyls . These metabolites can potentially affect various biochemical pathways.

Pharmacokinetics

Like other nitro-aromatic compounds, it’s likely that this compound undergoes metabolic transformations in the body, leading to the formation of various metabolites .

Result of Action

Exposure to this compound has been reported to cause irritation of the eyes, mucous membranes, and respiratory tract, and can lead to headache, nausea, vomiting, and fatigue in humans . Chronic exposure to high concentrations of this compound has resulted in effects on the peripheral and central nervous systems and the liver and kidney .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reduction of this compound to 4-aminophenol is favored in acidic media and high temperatures . The simultaneous evolution of hydrogen can interfere with this process . Therefore, the action, efficacy, and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

4-Nitrobiphenyl interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with various derivatives of this compound, 4-nitrosobiphenyl, 2-aza-4-nitrobiphenyl, and 2-nitrofluorene . The nature of these interactions is complex and involves various structural and electronic factors .

Cellular Effects

Nitro-aromatic compounds, including this compound, are known to pose a potential health risk due to their mutagenic and carcinogenic properties . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several structural and electronic factors. These factors influence its mutagenicity, making the development of structure–activity relationships a paramount challenge . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Nitro-aromatic compounds, including this compound, are known to be emitted into ambient air from various sources, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Nitro-aromatic compounds, including this compound, are known to pose a potential health risk, suggesting that they may have toxic or adverse effects at high doses .

Metabolic Pathways

Nitro-aromatic compounds, including this compound, are known to interact with various enzymes and cofactors .

Transport and Distribution

Nitro-aromatic compounds, including this compound, are known to be emitted into ambient air from various sources, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Nitro-aromatic compounds, including this compound, are known to pose a potential health risk, suggesting that they may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: P-nitrobiphenyl can be synthesized through various methods. One common approach involves the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group into the para position of the biphenyl molecule. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods: In industrial settings, the production of P-nitrobiphenyl often involves the diazotization of paranitroaniline followed by a Sandmeyer reaction. This method includes the formation of a diazonium salt from paranitroaniline, which is then reacted with copper(I) chloride to produce P-nitrobiphenyl. This process is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: P-nitrobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions in the presence of a base.

    Photochemical Reactions: Light sources such as UV light.

Major Products Formed:

Scientific Research Applications

P-nitrobiphenyl has diverse applications in scientific research, including:

Comparison with Similar Compounds

P-nitrobiphenyl can be compared with other nitroaromatic compounds such as:

    Nitrobenzene: Similar in structure but lacks the biphenyl linkage.

    P-nitrotoluene: Contains a methyl group instead of a second benzene ring.

    P-nitrophenol: Has a hydroxyl group instead of a second benzene ring.

Uniqueness: P-nitrobiphenyl’s unique structure, with a nitro group on one benzene ring and a biphenyl linkage, gives it distinct chemical properties and reactivity compared to other nitroaromatic compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

1-nitro-4-phenylbenzene
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InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
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InChI Key

BAJQRLZAPXASRD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C12H9NO2
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DSSTOX Substance ID

DTXSID9041522
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Molecular Weight

199.20 g/mol
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Physical Description

4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor.
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Boiling Point

644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F
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Flash Point

290 °F (NIOSH, 2023), 290 °F, 143 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble
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Mechanism of Action

THE PROFILES OF BLADDER EPITHELIUM DNA ADDUCTS QUANTIFIED AT VARIOUS TIMES AFTER TREATMENT OF MALE BEAGLE DOGS WITH ARYLAMINES INCL 4-NITROBIPHENYL WERE REMARKABLY SIMILAR TO PROFILES OBTAINED WHEN THE N-HYDROXYARYLAMINE METABOLITES OF THESE CARCINOGENS WERE REACTED WITH DNA IN VITRO AT PH 5. INCUBATION OF N-HYDROXYARYLAMINES WITH SALMONELLA TYPHIMURIUM STRAINS AND DETERMINATION OF THE RESULTING DNA ADDUCTS AND REVERSIONS SUGGEST THAT THE HYDROXYARYLAMINES ARE ULTIMATE BLADDER CARCINOGENS AND C8-DEOXYGUANOSINE SUBSTITUTION MAY REPRESENT AN INITIATING LESION IN BLADDER TUMOR FORMATION.
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Color/Form

YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid.

CAS No.

92-93-3, 28984-85-2
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Melting Point

237 °F (NIOSH, 2023), 114 °C, 237 °F
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-NITROBIPHENYL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-NITRODIPHENYL (4-NITROBIPHENYL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/744
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Nitrobiphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0451.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

12.50 g (61.9 mmol) of 1-bromo-4-nitrobenzene were added to 358 mg, (310 μmol, 0.5 mole %) of tetrakis (triphenyl-phosphine) palladium in 200 ml of dimethoxy-ethane. After stirring for 10 minutes, 11.3 g (92.8 mmol) of phenylboronic acid and 100 ml of ethanol were added. After a further 10 minutes, 263 ml, (526 mmol, 8.5 equiv) of 2M aqueous sodium carbonate were added and the suspension was heated at reflux for 20 minutes, then allowed to cool to room temperature. The mixture was taken into 250 ml of EtOAc and 200 ml of H2. The aqueous layer was extracted with 200 ml of EtOAc and the combined organics were washed twice with 250 ml of water and 100 ml of brine, dried over MgSO4, filtered and evaporated to obtain 15.7 g of the desired product as a solid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
310 μmol
Type
catalyst
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
526 mmol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 1-chloro-4-nitrobenzene (158 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 196 mg (98%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

A mixture of 4-nitro-aniline (3.77 g; 0.0273 mole), trichloroacetic acid (6 g; 0.0367 mole), cuprous chloride (0.14 g; 0.0014 mole) and trimethylorthoformate (5.8 g; 0.0548 mole) in benzene (140.6 g; 1.8 mole) was heated to 60° C. Aliquots of sodium nitrite (2.3 g; 0.0333 mole) were added to the thus obtained mixture. The mixture was maintained under stirring for 22 hours at 60° C. and then hydrolyzed with water and diluted hydrochloric acid. The organic layer was separated, washed with water and concentrated. Crystallization of the residue from methanol afforded 5.8 g of 4-nitro-biphenyl, melting at 114°-116° C. Yield, 80%.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Nitrobiphenyl (4-NBP) itself isn't the active carcinogen but requires metabolic activation. It undergoes nitroreduction, primarily by enzymes like aldehyde oxidase and xanthine oxidoreductase, to form N-hydroxy-4-aminobiphenyl (N-hydroxy-ABP). [, , , ] This reactive metabolite can form covalent bonds with DNA, predominantly at the C8 position of deoxyguanosine. [, ] These DNA adducts disrupt proper DNA function and can ultimately lead to mutations and tumor initiation, specifically in the urinary bladder. [, ]

A: * Molecular formula: C12H9NO2 * Molecular weight: 199.21 g/mol* Spectroscopic data: this compound displays characteristic peaks in various spectroscopic analyses. For instance, UV-Vis spectroscopy reveals specific absorbance maxima, while techniques like NMR (1H and 13C) provide information on the arrangement and environment of hydrogen and carbon atoms within the molecule. [, , ]

ANone: 4-NBP is not generally known for its catalytic properties and doesn't have wide applications in catalysis. It primarily serves as a research chemical to investigate metabolic activation of carcinogens and their interaction with DNA.

A: Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the mutagenicity of nitroarenes, including 4-NBP. [] These models incorporate various molecular descriptors to correlate structural features with their biological activity, aiding in risk assessment and the design of potentially less harmful compounds.

A: Studies have shown that the position and size of substituents on the biphenyl ring system significantly influence the mutagenicity of 4-NBP. [] For example, bulky alkyl substituents ortho to the nitro group hinder its coplanarity with the aromatic ring, thus reducing its mutagenic activity. [] Additionally, alkyl substituents in the 2' position decrease mutagenic activity by influencing the twisting of the biphenyl rings and affecting charge delocalization of the reactive nitrenium ion intermediate. []

A: While specific stability data is limited, 4-NBP's susceptibility to photo-oxidation suggests a need for protection from light and oxygen during storage. [] Formulation strategies for research purposes could involve using amber vials and storing under inert atmospheres.

A: 4-NBP is recognized as a carcinogen and requires careful handling. Appropriate personal protective equipment, proper waste disposal procedures, and adherence to relevant regulations like OSHA standards are crucial to minimize risks. [, , ]

A: While detailed PK/PD data might be limited due to its carcinogenic nature, studies in rats have shown that 4-NBP is readily absorbed after administration and extensively metabolized, primarily in the liver. [, ] A significant portion forms a covalent adduct with hemoglobin. [, ] This adduct has been investigated as a potential biomarker for exposure. []

A: Due to its carcinogenic nature, 4-NBP isn't investigated for therapeutic efficacy. Instead, research focuses on understanding its mechanisms of toxicity and carcinogenicity. [, , ] Animal models, particularly rodents, have been used to study tumor development following 4-NBP exposure. [, ]

A: 4-NBP is classified as a carcinogen based on animal studies demonstrating its ability to induce tumors, particularly bladder cancer. [, ] Exposure should be minimized, and appropriate safety measures should be employed during handling and disposal. [, ]

ANone: Drug delivery and targeting strategies are not relevant for 4-NBP since it's not a therapeutic agent. Research on this compound focuses on understanding its toxicity and not on its delivery or targeting to specific tissues.

A: The formation of a stable adduct between 4-NBP metabolites and hemoglobin has been investigated as a potential biomarker for exposure. [] This could allow for monitoring individuals who might be occupationally exposed to this carcinogen.

A: Various analytical methods are employed to study 4-NBP, including:* High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify 4-NBP and its metabolites in biological samples. [, , , ]* Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC/MS) to provide structural information and confirm the identity of 4-NBP and its metabolites. [, , ]* Voltammetry: Electrochemical techniques used for sensitive detection and quantification of 4-NBP, particularly in environmental samples. [, , ]

A: As a potential environmental pollutant, 4-NBP can enter the environment through various sources like industrial waste. [] Its persistence and degradation pathways in different environmental compartments need further investigation to assess its long-term ecological impact.

ANone: Validating analytical methods for 4-NBP involves establishing parameters like:* Accuracy: How close the measured values are to the true value.* Precision: The degree of agreement among repeated measurements.* Specificity: The ability to differentiate 4-NBP from other components in the sample matrix. These are crucial for ensuring reliable and meaningful data interpretation.

ANone: Quality control and assurance are paramount when handling and analyzing carcinogenic compounds like 4-NBP. This includes using certified reference materials, performing regular instrument calibrations, implementing rigorous data handling procedures, and adhering to Good Laboratory Practices (GLP) to ensure data integrity and reliability.

A: While specific data on 4-NBP's immunogenicity might be limited, its metabolic activation to reactive species could potentially lead to the formation of protein adducts. [] These adducts, if recognized by the immune system, could elicit an immune response.

ANone: Since 4-NBP is not a pharmaceutical agent, these aspects are not directly relevant to its toxicological profile and environmental fate.

A: In research settings where 4-NBP is used as a model compound to study arylamine carcinogenesis, potential alternatives might include other structurally related nitroarenes. [] The selection of an alternative depends on the specific research question and the desired properties.

A: Due to its carcinogenic nature, 4-NBP and waste containing it need special handling and disposal procedures. [, ] Treatment methods could include high-temperature incineration or chemical degradation methods to convert it into less harmful substances. []

A: Research on 4-NBP requires:* Analytical laboratories: Equipped with instruments like HPLC, MS, and voltammetry for separation, identification, and quantification. [, , ]* Cell culture facilities: To study the effects of 4-NBP and its metabolites on cellular processes. []* Animal facilities: For in vivo studies to investigate carcinogenicity and other toxicological endpoints. [, ]

A: Research on 4-NBP has evolved alongside our understanding of chemical carcinogenesis. Early studies established its carcinogenic potential in animal models. [] Subsequent research delved into its metabolic activation pathways, DNA adduct formation, and the development of biomarkers for exposure. [, , , ]

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